3-(4-bromophenyl)-1H-quinazoline-2,4-dithione
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Overview
Description
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core substituted with a 4-bromophenyl group and two sulfur atoms at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Formation of Quinazoline Core: 4-bromoaniline reacts with anthranilic acid in the presence of a dehydrating agent to form 4-bromo-2-aminobenzamide.
Cyclization: The 4-bromo-2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base to form the quinazoline-2,4-dithione core.
Final Product:
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Common industrial methods include the use of microwave-assisted synthesis and phase-transfer catalysis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazoline-4(3H)-one: Similar structure but lacks the dithione moiety.
4-(4-Bromophenyl)quinazoline-2-thione: Contains only one sulfur atom.
3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dithione: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the quinazoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This compound, like other quinazoline derivatives, exhibits a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core substituted with a bromophenyl group and two sulfur atoms in the 2 and 4 positions. This unique arrangement is pivotal for its biological interactions.
Anticancer Activity
Research has demonstrated that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that various quinazoline-2,4(1H,3H)-dione derivatives exhibit potent inhibition of tumor cell proliferation. The average logGI50 values for several derivatives indicate strong activity against human tumor cell lines, with values around -6.1 to -6.44 .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound ID | LogGI50 Value | Cell Lines Tested |
---|---|---|
60 | -6.1 | Multiple human tumor lines |
65 | -6.13 | Multiple human tumor lines |
69 | -6.44 | Multiple human tumor lines |
72 | -6.39 | Multiple human tumor lines |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. A study reported that similar quinazoline derivatives displayed moderate activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds with specific substitutions showed broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
Compound ID | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
---|---|---|---|
13 | 15 | 65 | E. coli |
15 | 12 | 75 | Staphylococcus aureus |
14a | 12 | 70 | Staphylococcus aureus |
14b | 13 | 75 | Candida albicans |
Other Biological Activities
In addition to anticancer and antimicrobial properties, quinazoline derivatives have been studied for their anti-inflammatory effects and potential as phosphodiesterase inhibitors . These compounds may also exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases.
Case Studies
- Anticancer Efficacy : A study evaluated a series of quinazoline derivatives against three human cancer cell lines (HUH-7, MCF-7, HCT-116). The most active compound demonstrated an IC50 value of 2.5 µM against HUH-7 cells, indicating significant cytotoxicity .
- Antimicrobial Spectrum : Another investigation into the antimicrobial effects found that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and vancomycin against various bacterial strains .
Properties
CAS No. |
676154-37-3 |
---|---|
Molecular Formula |
C14H9BrN2S2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChI Key |
FCGNICFSHPSZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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